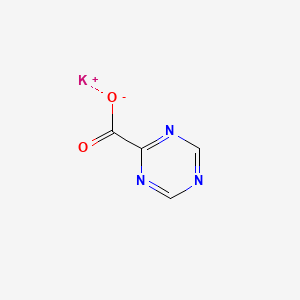
1,3,5-Triazine-2-carboxylic acid, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2-carboxylic acid, potassium salt, also known as oxonic acid potassium salt, is a heterocyclic compound with the molecular formula C4H2KN3O4. It is a derivative of 1,3,5-triazine, a six-membered aromatic ring containing three nitrogen atoms. This compound is known for its inhibitory effects on uricase, an enzyme involved in uric acid metabolism .
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2-carboxylic acid, potassium salt can be synthesized through various methods. One common approach involves the trimerization of nitriles with cyanide. Another method includes the condensation reaction of 1,2-dicarbonyl compounds with amidrazones . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .
化学反応の分析
Types of Reactions
1,3,5-Triazine-2-carboxylic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents on the triazine ring is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .
科学的研究の応用
1,3,5-Triazine-2-carboxylic acid, potassium salt has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is employed in studies related to enzyme inhibition, particularly uricase inhibition.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1,3,5-Triazine-2-carboxylic acid, potassium salt involves its inhibitory effects on uricase. By inhibiting uricase, the compound prevents the conversion of uric acid to allantoin, leading to increased levels of uric acid. This mechanism is particularly useful in studies related to hyperuricemia and gout .
類似化合物との比較
Similar Compounds
Melamine (1,3,5-Triazine-2,4,6-triamine): Known for its use in the production of melamine resins and its applications in various industrial products.
Cyanuric Acid (1,3,5-Triazine-2,4,6-triol): Used in swimming pool maintenance and as a precursor for the synthesis of other chemicals.
Uniqueness
1,3,5-Triazine-2-carboxylic acid, potassium salt is unique due to its specific inhibitory effects on uricase, which is not commonly observed in other triazine derivatives. This makes it particularly valuable in medical and biological research focused on uric acid metabolism and related disorders .
特性
CAS番号 |
64536-03-4 |
|---|---|
分子式 |
C4H2KN3O2 |
分子量 |
163.18 g/mol |
IUPAC名 |
potassium;1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C4H3N3O2.K/c8-4(9)3-6-1-5-2-7-3;/h1-2H,(H,8,9);/q;+1/p-1 |
InChIキー |
UCPBKWZZLAMBOX-UHFFFAOYSA-M |
正規SMILES |
C1=NC=NC(=N1)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)
![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)
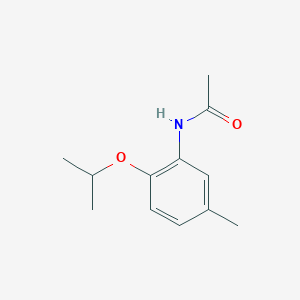
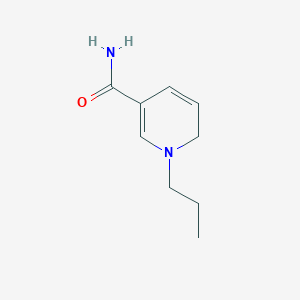
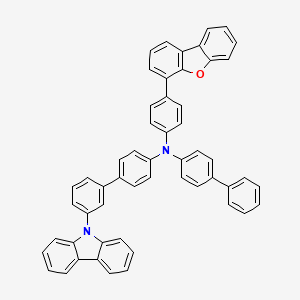
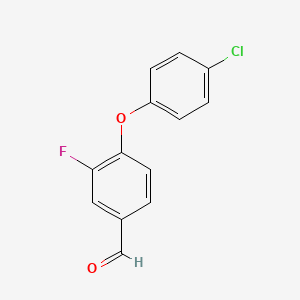
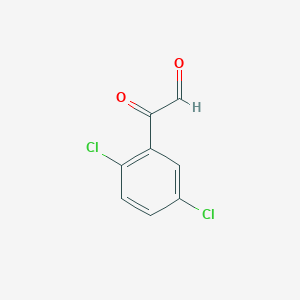
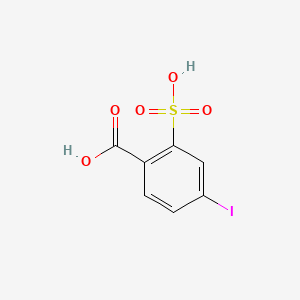
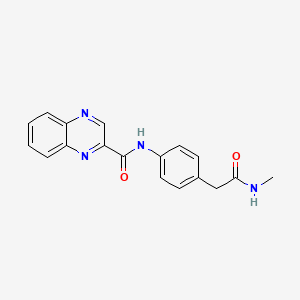
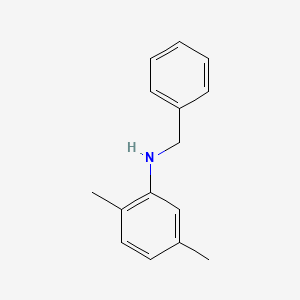
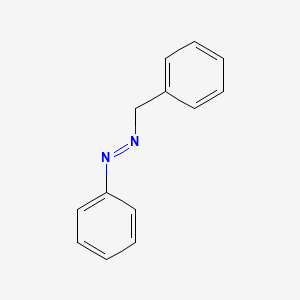
![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)
